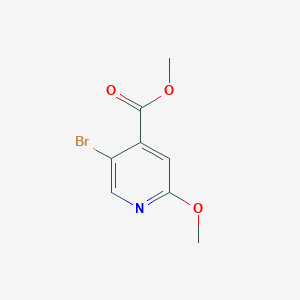

Methyl 5-bromo-2-methoxyisonicotinate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-methoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-7-3-5(8(11)13-2)6(9)4-10-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPQMLCPRUPXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673245 | |

| Record name | Methyl 5-bromo-2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-25-9 | |

| Record name | Methyl 5-bromo-2-methoxy-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-2-methoxyisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-bromo-2-methoxyisonicotinate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 5-bromo-2-methoxyisonicotinate

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis. The document details its chemical structure, physicochemical properties, spectroscopic signature, and core reactivity. Emphasis is placed on its application in palladium-catalyzed cross-coupling reactions, with a focus on providing field-proven experimental protocols. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical, agrochemical, and material science industries who require a versatile intermediate for the synthesis of complex molecular architectures.

Introduction and Structural Elucidation

This compound, with the systematic IUPAC name methyl 5-bromo-2-methoxypyridine-4-carboxylate , is a polysubstituted pyridine derivative. The strategic placement of its functional groups—a nucleophilic methoxy group, an electrophilic bromine atom, and a readily transformable methyl ester—renders it a highly valuable and versatile intermediate in synthetic chemistry.

A critical point of clarification is the distinction between the isonicotinate and nicotinate isomers. This guide pertains exclusively to the isonicotinate structure, where the methyl carboxylate group is located at the 4-position of the pyridine ring. The nicotinate isomer, Methyl 5-bromo-2-methoxynicotinate (CAS 122433-41-4), features the ester at the 3-position and exhibits different reactivity and physical properties.[1][2] Researchers should exercise caution when sourcing this reagent to ensure they acquire the correct isomer for their synthetic strategy.

The pyridine core is a prevalent scaffold in numerous biologically active compounds, and the specific substitution pattern of this molecule offers multiple avenues for molecular diversification, primarily through manipulation of the C5-bromo position.

Physicochemical and Spectroscopic Profile

Precise experimental data for this specific compound is not widely published, reflecting its status as a specialized synthetic intermediate rather than a bulk chemical. However, its core properties can be reliably defined, and others can be inferred from closely related analogues.

Core Chemical Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | methyl 5-bromo-2-methoxypyridine-4-carboxylate | - |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Monoisotopic Mass | 244.96876 Da | [1] |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred |

| Melting Point | Not available. For comparison, the related Methyl 5-bromo-2-hydroxynicotinate melts at 181-183 °C. | [3] |

| Boiling Point | Not available. For comparison, the related 5-Bromo-2-methoxypyridine boils at 80 °C at 12 mmHg. | |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Tetrahydrofuran (THF). | Inferred |

Predicted Spectroscopic Data

The structural identity of this compound can be unequivocally confirmed using standard spectroscopic techniques. Below is a predicted analysis based on established principles of NMR and IR spectroscopy.[4][5]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 8.35 (s, 1H): This singlet corresponds to the proton at the C6 position (H-6). Its downfield shift is attributed to the deshielding effect of the adjacent ring nitrogen.

-

δ 7.95 (s, 1H): This singlet is assigned to the proton at the C3 position (H-3).

-

δ 4.00 (s, 3H): This signal represents the three protons of the methoxy group (-OCH₃) at the C2 position.

-

δ 3.90 (s, 3H): This signal corresponds to the three protons of the methyl ester group (-COOCH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ 165.5: Carbonyl carbon of the methyl ester.

-

δ 164.0: C2 carbon, attached to the electron-donating methoxy group.

-

δ 151.0: C6 carbon, adjacent to the ring nitrogen.

-

δ 145.0: C4 carbon, bearing the ester group.

-

δ 115.0: C5 carbon, attached to the bromine atom.

-

δ 112.0: C3 carbon.

-

δ 54.0: Methoxy carbon (-OCH₃).

-

δ 52.5: Methyl ester carbon (-COOCH₃).

Predicted IR Spectrum (ATR):

-

~2950 cm⁻¹: C-H stretching from the methyl groups.

-

~1730 cm⁻¹: Strong C=O stretching from the ester carbonyl group.

-

~1580, 1470 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~1250 cm⁻¹: C-O stretching from the ester and ether linkages.

-

~1020 cm⁻¹: C-Br stretching.

Synthesis and Reactivity

Proposed Synthetic Pathway

While multiple synthetic routes are conceivable, a practical approach involves the methylation of a readily accessible precursor, Methyl 5-bromo-2-hydroxyisonicotinate.[6] This precursor can be synthesized from 2-amino-5-bromoisonicotinic acid via a diazotization-hydrolysis reaction.[7] The subsequent O-methylation of the 2-hydroxypyridine tautomer provides a direct route to the target compound.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in synthetic chemistry is its function as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is highly susceptible to oxidative addition by a Palladium(0) complex, initiating the catalytic cycle.[8] The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust and widely used method for forming carbon-carbon bonds.[9][10]

This reaction allows for the introduction of a vast array of aryl, heteroaryl, or vinyl substituents at the C5 position, providing a powerful tool for library synthesis and lead optimization in drug discovery.

Field-Proven Protocol: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol is designed for high efficiency and functional group tolerance. The use of a palladium catalyst with a suitable phosphine ligand facilitates the crucial oxidative addition step. The base is required to activate the boronic acid for the transmetalation step.[11] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a base such as potassium carbonate (K₂CO₃, 2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Solvent Addition and Degassing: Add a suitable solvent mixture, typically Dioxane/Water (4:1). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the desired coupled product.

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in its ability to serve as a scaffold for building more complex molecules with desired biological or material properties.

-

Pharmaceutical Development: The substituted pyridine motif is a cornerstone of medicinal chemistry. This intermediate is used in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and agents targeting neurological disorders. The C5 position allows for the introduction of diverse substituents to probe structure-activity relationships (SAR).

-

Agrochemical Synthesis: It serves as a key building block for creating new generations of herbicides, fungicides, and pesticides. The pyridine core can mimic natural bioactive molecules, and functionalization via cross-coupling allows for the fine-tuning of target specificity and environmental persistence.

-

Material Science: The rigid, aromatic structure of the pyridine ring makes it a useful component in the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials where specific electronic and photophysical properties are required.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds provide a strong basis for safe handling procedures.[12][13]

-

GHS Hazard Statements (Predicted):

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection).[12][13]

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[12]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

-

Storage: Store in a well-ventilated, dry place. Keep the container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

Handling Recommendations: Always handle this compound inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory. Avoid generating dust. In case of accidental exposure, follow the first aid measures outlined in the precautionary statements and seek medical attention if symptoms persist.

References

- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

-

Methyl 5-bromo-2-methoxynicotinate | C8H8BrNO3 | CID 14371729. PubChem. [Link]

-

Safety Data Sheet - Methyl 4-Bromophenylacetate. SynZeal. [Link]

-

Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728. PubChem. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. [Link]

-

Metin Balci. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

-

METHYL 5-BROMO-2-METHOXYPYRIMIDINE-4-CARBOXYLATE. International Laboratory USA. [Link]

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid.

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

- CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

-

NMR spectrum help. Reddit. [Link]

Sources

- 1. Methyl 5-bromo-2-methoxynicotinate | C8H8BrNO3 | CID 14371729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.at [fishersci.at]

- 3. echemi.com [echemi.com]

- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 7. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. synzeal.com [synzeal.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 5-bromo-2-methoxyisonicotinate: A Comprehensive Technical Overview of its Physicochemical Properties

For the attention of: Researchers, Scientists, and Professionals in Drug Development

Introduction: A Versatile Scaffold in Medicinal Chemistry

Methyl 5-bromo-2-methoxyisonicotinate is a substituted pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a bromine atom, a methoxy group, and a methyl ester on a pyridine ring—renders it a valuable and versatile building block for the synthesis of more complex molecules. The strategic placement of these moieties allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel therapeutic agents and other functional organic materials.

Understanding the fundamental physical and chemical characteristics of this compound is paramount for its effective utilization in a research and development setting. The ability to predict its behavior in different solvent systems, its thermal stability, and its key identifying spectral signatures are all critical factors that inform reaction design, purification strategies, and ultimately, the successful synthesis of target molecules. This guide provides a detailed examination of the known physicochemical properties of this compound, offering a foundational understanding for any scientist working with this important chemical intermediate.

Molecular Structure and Chemical Identity

The structural integrity and identity of a compound are the cornerstones of chemical research. The following section and accompanying diagrams detail the fundamental chemical identifiers for this compound.

Figure 1. 2D Chemical Structure of this compound.

A summary of the key chemical identifiers for this compound is provided in the table below. These identifiers are crucial for unambiguous documentation and database searching.

| Identifier | Value |

| CAS Number | 122433-41-4[1] |

| Molecular Formula | C₈H₈BrNO₃[1][2] |

| IUPAC Name | methyl 5-bromo-2-methoxypyridine-3-carboxylate[1][2] |

| Molecular Weight | 246.06 g/mol [1][2] |

| InChI Key | OLQOVEOEHQDKSC-UHFFFAOYSA-N[1][2] |

| SMILES | COC1=C(C=C(C=N1)Br)C(=O)OC[1] |

| Purity | Commercially available at 97% purity[2] |

Physicochemical Properties

The physical state, solubility, and thermal properties of a compound are critical parameters that dictate its handling, storage, and application in chemical synthesis.

Appearance and Physical State

While detailed experimental data is limited, related compounds such as Methyl 5-bromo-2-chloroisonicotinate are described as off-white crystalline powders[3]. It is reasonable to infer that this compound presents as a solid at room temperature. However, direct experimental observation is necessary for definitive characterization.

Melting and Boiling Points

Solubility Profile

The solubility of this compound in various solvents has not been quantitatively reported. However, based on its molecular structure, a qualitative prediction of its solubility can be made. The presence of the polar ester and methoxy groups, along with the pyridine nitrogen, suggests that it will be soluble in a range of common organic solvents.

A logical workflow for determining the solubility of a novel compound like this compound is outlined below.

Sources

Methyl 5-bromo-2-methoxyisonicotinate CAS number 381503-41-9

An In-Depth Technical Guide to Methyl 5-bromo-2-methoxyisonicotinate (CAS No. 381503-41-9): A Keystone Building Block in Modern Synthesis

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its substituted pyridine core, featuring strategically placed methoxy, methyl ester, and bromo groups, offers a unique combination of electronic properties and reactive handles. The bromine atom, in particular, serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a plausible synthetic pathway, its core reactivity in cornerstone C-C, C-N, and C-sp bond-forming reactions, and essential safety protocols.

Introduction: The Strategic Value of a Polysubstituted Pyridine

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous FDA-approved drugs and agrochemicals. Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The strategic functionalization of this ring allows for the precise tuning of a molecule's biological activity and physical characteristics.

This compound emerges as a valuable building block precisely because of its pre-installed functionalities. The electron-donating methoxy group at the 2-position and the electron-withdrawing methyl ester at the 4-position modulate the reactivity of the ring, while the bromine atom at the 5-position provides a reliable and predictable site for synthetic elaboration. This arrangement makes it an ideal substrate for creating diverse libraries of compounds through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. The structural features of this compound give rise to a predictable spectroscopic signature.

| Property | Value | Source |

| CAS Number | 381503-41-9 | - |

| IUPAC Name | methyl 5-bromo-2-methoxypyridine-4-carboxylate | [1] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [2] |

| Monoisotopic Mass | 244.96876 Da | [2] |

| Appearance | Off-white to white crystalline solid (predicted) | [3] |

| InChIKey | HSPQMLCPRUPXSD-UHFFFAOYSA-N | [1] |

Predicted Spectroscopic Analysis

The following is a predicted analysis based on the compound's structure. Experimental data should always be used for confirmation.

| Spectroscopy | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Aromatic Proton (H-3) | ~8.2 ppm (singlet) | Deshielded by adjacent ester and ring nitrogen. No adjacent protons for coupling. |

| Aromatic Proton (H-6) | ~7.8 ppm (singlet) | Influenced by adjacent methoxy and bromo groups. No adjacent protons for coupling. | |

| Methoxy Protons (-OCH₃) | ~4.0 ppm (singlet, 3H) | Typical range for an aryl methyl ether. | |

| Ester Methyl Protons (-COOCH₃) | ~3.9 ppm (singlet, 3H) | Typical range for a methyl ester. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 ppm | Characteristic chemical shift for an ester carbonyl. |

| Aromatic Carbons (C-Br, C-O, C-CO) | ~150-160 ppm | Quaternary carbons attached to heteroatoms. | |

| Aromatic Carbons (CH) | ~110-140 ppm | Aromatic carbons bearing protons. | |

| Methoxy Carbon (-OCH₃) | ~53 ppm | Typical range for a methoxy carbon. | |

| Ester Methyl Carbon (-COOCH₃) | ~52 ppm | Typical range for an ester methyl carbon. | |

| IR Spectroscopy | C=O Stretch (Ester) | ~1720-1740 cm⁻¹ | Strong, sharp absorption characteristic of an ester carbonyl group.[4][5] |

| C-O Stretch (Ester & Ether) | ~1100-1300 cm⁻¹ | Strong absorptions from both the ester and ether C-O bonds.[4][5] | |

| C=C / C=N Stretch (Aromatic) | ~1450-1600 cm⁻¹ | Multiple bands indicating the pyridine ring.[4][5] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ~245 and ~247 | A characteristic isotopic pattern with two peaks of nearly equal intensity (the M+ and M+2 peaks) due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[4] |

Proposed Synthetic Pathway

While proprietary manufacturing routes may vary, a logical and scalable synthesis can be proposed starting from commercially available 2-hydroxyisonicotinic acid. This pathway leverages standard, well-understood organic transformations.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol Rationale:

-

Esterification: The initial carboxylic acid is converted to its methyl ester using a classic Fischer esterification with methanol and a catalytic amount of strong acid. This step protects the carboxylic acid and prevents unwanted side reactions in subsequent steps.

-

Bromination: The pyridine ring is activated towards electrophilic substitution by the hydroxyl group. A regioselective bromination at the 5-position is achieved using a mild brominating agent like N-Bromosuccinimide (NBS). The choice of NBS over harsher reagents like elemental bromine enhances selectivity and safety.

-

O-Methylation: The final step involves the methylation of the hydroxyl group to form the target methoxy ether. This is typically accomplished via a Williamson ether synthesis, using an alkylating agent like methyl iodide (MeI) and a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.

Core Reactivity: A Hub for Cross-Coupling Chemistry

The synthetic utility of this compound is primarily derived from its capacity to act as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The C-Br bond is sufficiently reactive to undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with exceptional functional group tolerance.[6][7] Coupling this building block with various aryl or heteroaryl boronic acids or esters provides a direct route to a vast array of complex scaffolds for drug discovery.

Causality: The reaction is driven by the formation of a stable C-C bond. The choice of a palladium catalyst with appropriate ligands (e.g., phosphine-based ligands) is crucial for efficient catalytic turnover.[8] A base is required to activate the organoboron species, facilitating the key transmetalation step where the organic group is transferred from boron to palladium.[8][9]

Sources

- 1. PubChemLite - this compound (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 5-bromo-2-methoxynicotinate | C8H8BrNO3 | CID 14371729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. lehigh.edu [lehigh.edu]

- 5. organic problems [www2.chemistry.msu.edu]

- 6. Yoneda Labs [yonedalabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide on the Structure and Bonding of Methyl 5-bromo-2-methoxyisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-methoxyisonicotinate is a substituted pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of electron-donating and electron-withdrawing groups on the pyridine ring imparts specific reactivity, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive analysis of the molecular structure, bonding, and electronic properties of this compound, offering insights into its reactivity and utility in synthetic chemistry.

Molecular Structure and Bonding

The foundational structure of this compound is a pyridine ring, an aromatic heterocycle containing a nitrogen atom.[3] The IUPAC name for this compound is methyl 5-bromo-2-methoxypyridine-4-carboxylate.[4] Its molecular formula is C8H8BrNO3.[4]

The pyridine ring is substituted at three positions:

-

A bromo group (-Br) at position 5.

-

A methoxy group (-OCH3) at position 2.

-

A methyl carboxylate group (-COOCH3) at position 4.

The interplay of these substituents dictates the electronic landscape of the molecule.

Electronic Effects of Substituents

The reactivity of the pyridine ring is highly dependent on its electronic properties.[5] The nitrogen atom in the pyridine ring is electronegative, which generally makes the ring less susceptible to electrophilic aromatic substitution compared to benzene.[3][6] The substituents on the ring further modulate this reactivity.

-

Bromo Group (-Br): As a halogen, bromine is an electron-withdrawing group (EWG) due to its inductive effect (-I).[5] It deactivates the ring towards electrophilic attack. However, it is also a weak deactivator and can direct incoming electrophiles to the ortho and para positions relative to itself, though the overall reactivity is diminished.

-

Methoxy Group (-OCH3): The methoxy group is an electron-donating group (EDG) through resonance (+R effect) and an electron-withdrawing group through induction (-I effect).[5] The resonance effect, where the oxygen's lone pair of electrons delocalizes into the ring, is generally stronger, making the methoxy group an overall activating group. This increases the electron density on the ring, particularly at the ortho and para positions.[7]

-

Methyl Carboxylate Group (-COOCH3): The ester group is a deactivating, electron-withdrawing group (-I and -R effects). It withdraws electron density from the ring, making it less nucleophilic.

The combination of these groups creates a unique electronic environment. The electron-donating methoxy group at position 2 and the electron-withdrawing bromo and methyl carboxylate groups at positions 5 and 4, respectively, result in a complex pattern of electron distribution that influences the molecule's reactivity in various chemical transformations.[8]

dot

Caption: 2D representation of this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the expected signals would be:

-

Two singlets for the two sets of methyl protons (-OCH3 and -COOCH3), each integrating to 3H.

-

Two singlets or doublets for the two aromatic protons on the pyridine ring. The exact splitting pattern depends on the coupling constants between them.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum would show signals for the two methyl carbons, the carbonyl carbon of the ester, and the five carbons of the pyridine ring. The chemical shifts of the ring carbons are influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key vibrational frequencies to expect include:

-

C=O stretching vibration for the ester group, typically in the range of 1700-1750 cm⁻¹.

-

C-O stretching vibrations for the ether and ester groups.

-

C=C and C=N stretching vibrations characteristic of the aromatic pyridine ring.

-

C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would correspond to the molecular weight of this compound (246.06 g/mol ).[9] The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak of similar intensity to the molecular ion peak.

Reactivity and Synthetic Applications

The unique substitution pattern of this compound makes it a valuable precursor in organic synthesis. The pyridine nitrogen can act as a nucleophile, while the substituted ring can undergo various reactions.[3]

Nucleophilic Substitution

The presence of leaving groups (like halogens) at positions 2 and 4 of the pyridine ring facilitates nucleophilic substitution reactions.[10] Although the bromo group is at position 5, the overall electronic nature of the ring, influenced by all substituents, will affect its reactivity towards nucleophiles.

Cross-Coupling Reactions

The bromo substituent provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[11] These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecules with potential biological activity.[12]

Applications in Drug Discovery and Agrochemicals

Substituted pyridines are common scaffolds in many biologically active compounds.[13] The structural and electronic features of this compound make it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] For instance, similar structures are utilized in the development of herbicides and fungicides.[1]

Experimental Protocols

General Procedure for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

dot

Caption: A generalized workflow for NMR analysis.

Conclusion

This compound is a strategically functionalized pyridine derivative with significant potential in synthetic organic chemistry. A thorough understanding of its structure, bonding, and the electronic interplay of its substituents is crucial for its effective utilization in the design and synthesis of novel compounds for pharmaceutical and agrochemical applications. The spectroscopic and reactivity data presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile chemical intermediate.

References

- Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

- The Journal of Organic Chemistry. (2025). The Effect of Substitution and Reaction Conditions on Pyridine Photoelectrocyclizations.

-

PubChem. (n.d.). This compound (C8H8BrNO3). Retrieved from [Link]

- BenchChem. (2025). Troubleshooting low reactivity of substituted pyridines in indolizine synthesis.

- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.

- abcr Gute Chemie. (n.d.). AB278385 | CAS 35453-33-9.

-

PubChem. (n.d.). Methyl 5-bromo-2-methoxynicotinate | C8H8BrNO3 | CID 14371729. Retrieved from [Link]

- RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.

- Journal of the Chemical Society B. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. RSC Publishing.

- Chem-Impex. (n.d.).

- BLD Pharm. (n.d.). 1379305-67-5|5-Bromo-2-ethoxyisonicotinic acid.

- WorldOfChemicals. (n.d.).

- ResearchGate. (2025). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBr n Cl(6−n)(4-Mepy)4 complexes.

- The Royal Society of Chemistry. (n.d.).

-

PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728. Retrieved from [Link]

- Fisher Scientific. (n.d.).

- WorldOfChemicals. (n.d.).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. RSC Publishing.

- Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.

- SIELC Technologies. (2018). 5-Amino-2,4,6-triiodoisophthalic acid.

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). 5-Amino-2,4,6-triiodoisophthalic acid 95 35453-19-1.

- ChemicalBook. (n.d.).

- Organic Chemistry Data. (n.d.). NMR Gallery Indexed by NMR Spin Systems.

- MDPI. (n.d.).

- BLD Pharm. (n.d.). 35453-19-1|5-Amino-2,4,6-triiodoisophthalic acid.

- BLD Pharm. (n.d.).

- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.

- TCI Chemicals. (n.d.). 5-Amino-2,4,6-triiodoisophthalic Acid.

-

PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313. Retrieved from [Link]

- ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum.

- BLD Pharm. (n.d.).

- PubChemLite. (n.d.).

- BLD Pharm. (n.d.).

-

PubChem. (n.d.). Methyl 5-Bromo-2-ethoxynicotinate | C9H10BrNO3 | CID 23532925. Retrieved from [Link]

- ResearchGate. (2012).

- PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.

- ChemicalBook. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - this compound (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl 5-bromo-2-methoxynicotinate | C8H8BrNO3 | CID 14371729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 11. nbinno.com [nbinno.com]

- 12. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-methoxyisonicotinate

Introduction: Elucidating the Molecular Architecture

Methyl 5-bromo-2-methoxyisonicotinate is a substituted pyridine derivative of significant interest in synthetic chemistry.[1] Its utility as a versatile building block in the development of pharmaceutical and agrochemical compounds stems from the specific arrangement of its functional groups: a pyridine core, a bromo substituent, a methoxy group, and a methyl ester.[1] Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We will explore not just the data itself, but the underlying principles that dictate the experimental outcomes, offering a framework for researchers to confidently validate the structure and purity of this important chemical intermediate.

Molecular Structure and Spectroscopic Preview

Before delving into the specific spectral data, a foundational understanding of the molecule's structure is essential. The arrangement of electron-donating (methoxy) and electron-withdrawing (bromo, methyl ester) groups on the pyridine ring creates a unique electronic environment that profoundly influences the spectroscopic output.[2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Analysis: A Proton's Perspective

The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their connectivity. The choice of a deuterated solvent is critical; solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are standard, as they do not produce interfering signals in the regions of interest.[2][3]

Expected ¹H NMR Signals:

-

Aromatic Protons: The pyridine ring contains two protons. The proton at the C6 position is adjacent to the nitrogen and the bromo group, while the proton at the C3 position is adjacent to the methoxy and ester groups. Their distinct electronic environments will result in two separate signals in the aromatic region (typically δ 7.0-9.0 ppm). These will appear as singlets due to the lack of adjacent protons for spin-spin coupling.

-

Methoxy Protons: The two methoxy groups (-OCH₃) are chemically distinct. One is an ether, and one is part of the methyl ester. This will result in two sharp singlets, each integrating to three protons. The ether methoxy protons are generally found around δ 3.9-4.1 ppm, while the ester methoxy protons are typically slightly more shielded, appearing around δ 3.8-3.9 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 (Aromatic) | ~8.4 | Singlet (s) | 1H |

| H-3 (Aromatic) | ~7.8 | Singlet (s) | 1H |

| C2-OCH₃ (Ether) | ~4.0 | Singlet (s) | 3H |

| C4-COOCH₃ (Ester) | ~3.9 | Singlet (s) | 3H |

¹³C NMR Analysis: The Carbon Backbone

The broadband-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom.[4] This technique is invaluable for confirming the total carbon count and identifying quaternary carbons, which are invisible in the ¹H NMR spectrum.

Expected ¹³C NMR Signals: The molecule has 8 carbon atoms, all of which are in unique chemical environments, leading to 8 distinct signals.

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (δ ~165 ppm).

-

Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ ~110-160 ppm). The carbons directly attached to heteroatoms (C2, C4, C5) will have their chemical shifts significantly influenced by these substituents.

-

Methoxy Carbons: The two methoxy carbons will appear in the upfield region of the spectrum (δ ~50-60 ppm).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| C2 (Ar-O) | ~163 |

| C4 (Ar-C=O) | ~148 |

| C6 (Ar-H) | ~145 |

| C5 (Ar-Br) | ~118 |

| C3 (Ar-H) | ~112 |

| C2-OCH₃ (Ether) | ~54 |

| C4-COOCH₃ (Ester) | ~53 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[3] Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule.[5] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.[6]

Expected Key IR Absorptions:

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum.[7]

-

C-O Stretch (Ether & Ester): Strong bands corresponding to the C-O stretching vibrations of the ether and ester groups will be present in the 1300-1000 cm⁻¹ region.[8]

-

C=C and C=N Stretch (Aromatic Ring): Several medium to sharp bands will appear in the 1600-1450 cm⁻¹ range, characteristic of the pyridine ring vibrations.[8]

-

C-H Stretch (Aliphatic & Aromatic): Aliphatic C-H stretches for the methyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be found just above 3000 cm⁻¹.[6]

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 690 cm⁻¹, corresponds to the carbon-bromine bond.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Ester) | 1735-1720 | Strong, Sharp |

| C=C, C=N Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-O Stretch (Ether & Ester) | 1300-1000 | Strong |

| C-Br Stretch | < 690 | Medium |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Recording: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, and perform a background subtraction using a blank KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed under techniques like Electron Ionization (EI) offers a virtual roadmap of the molecule's structure.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): The key diagnostic feature will be the molecular ion peak. Due to the near 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[9] For C₈H₈⁷⁹BrNO₃, the mass is ~245 Da, and for C₈H₈⁸¹BrNO₃, it is ~247 Da. The PubChem database lists the monoisotopic mass as 244.96877 Da.[10][11]

-

Key Fragmentation Pathways: EI-MS involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in predictable ways.[12]

Caption: Plausible EI-MS fragmentation pathway for the title compound.

| Ion | m/z (⁷⁹Br/⁸¹Br) | Proposed Identity |

| [M]⁺˙ | 245/247 | Molecular Ion |

| [M-CH₃]⁺ | 230/232 | Loss of methyl radical from the ether |

| [M-OCH₃]⁺ | 214/216 | Loss of methoxy radical from the ester |

| [M-COOCH₃]⁺ | 186/188 | Loss of carbomethoxy radical |

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-350) to detect the molecular ion and key fragment ions.

Integrated Spectroscopic Workflow

A robust characterization relies on the synergy of these techniques. The proposed workflow ensures a comprehensive and validated structural assignment.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached systematically. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the unique environments of the eight protons and eight carbons. Infrared spectroscopy provides rapid confirmation of the key ester and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic bromine isotopic pattern and predictable fragmentation. Together, these techniques provide a self-validating system, ensuring the structural integrity and purity of this valuable synthetic intermediate for researchers and drug development professionals.

References

-

Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022-09-10). Ijres.org. Available at: [Link]

-

SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University. Available at: [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Available at: [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2015-08-08). ResearchGate. Available at: [Link]

-

Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. (n.d.). International Journal of Engineering Inventions. Available at: [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

This compound (C8H8BrNO3). (n.d.). PubChemLite. Available at: [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH. Available at: [Link]

-

Chem 117 Reference Spectra Spring 2011. (2011). Robert M. Silverstein. Available at: [Link]

-

Methyl 5-bromo-2-methoxynicotinate (C8H8BrNO3). (n.d.). PubChemLite. Available at: [Link]

-

Pyridine-Induced Solvent Shifts in the Nuclear Magnetic Resonance Spectra of Hydroxylic Compounds. (n.d.). ElectronicsAndBooks. Available at: [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2019-09-04). ResearchGate. Available at: [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). (n.d.). ResearchGate. Available at: [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. (n.d.). NC State University Libraries. Available at: [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Methyl 5-bromo-2-chloroisonicotinate. (n.d.). PubChem. Available at: [Link]

-

Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014-04-02). PubMed. Available at: [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Unknown Source. Available at: [Link]

-

Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. (2023-12-30). PubMed. Available at: [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). NIH. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024-01-01). Chemistry LibreTexts. Available at: [Link]

-

29.6 Infrared (IR) Spectroscopy. (n.d.). eCampusOntario Pressbooks. Available at: [Link]

-

Infrared Spectroscopy. (n.d.). CDN. Available at: [Link]

-

Infrared Spectroscopy. (n.d.). MSU chemistry. Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Unknown Source. Available at: [Link]

-

(PDF) Methyl 5-bromo-2-hydroxybenzoate. (n.d.). ResearchGate. Available at: [Link]

-

(PDF) Methyl 5-bromosalicylate. (2015-08-10). ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 11. PubChemLite - Methyl 5-bromo-2-methoxynicotinate (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to Determining the Solubility Profile of Methyl 5-bromo-2-methoxyisonicotinate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of Methyl 5-bromo-2-methoxyisonicotinate. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the foundational principles, experimental methodologies, and theoretical considerations necessary for its systematic solubility screening. We will explore the physicochemical properties of the molecule, the critical role of solvent selection based on polarity and intermolecular forces, and provide detailed protocols for both qualitative and quantitative solubility determination. The ultimate goal is to empower researchers to generate reliable solubility data, a critical parameter in process chemistry, formulation development, and crystallization studies.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical and chemical development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is of paramount importance. Solubility dictates the efficiency of purification, influences bioavailability, and is a cornerstone of robust formulation design and process scale-up.[1][2][3] An inadequate understanding of a compound's solubility can lead to significant challenges in achieving desired concentrations for reactions, developing stable formulations, and ensuring consistent product performance.

This guide will provide a first-principles approach to characterizing the solubility of this compound. We will begin by examining its molecular structure and physicochemical properties to inform a rational solvent selection strategy. Subsequently, we will detail established experimental protocols for solubility determination, from rapid screening to more rigorous quantitative analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solute is the first step in predicting its solubility behavior.[4] For this compound (C₈H₈BrNO₃), the following properties, sourced from PubChem, provide valuable insights into its potential interactions with various organic solvents.[5][6]

| Property | Value | Source |

| Molecular Weight | 246.06 g/mol | [5][6] |

| IUPAC Name | methyl 5-bromo-2-methoxypyridine-3-carboxylate | [5][6] |

| InChIKey | OLQOVEOEHQDKSC-UHFFFAOYSA-N | [5][6] |

| XLogP3 (Predicted) | 1.7 | [5] |

The predicted XLogP3 value of 1.7 suggests that this compound has a moderate degree of lipophilicity. This indicates that it is likely to have appreciable solubility in a range of organic solvents, particularly those with intermediate polarity. The presence of a pyridine ring, methoxy group, and a methyl ester provides sites for potential dipole-dipole interactions and hydrogen bonding with protic solvents. The bromine atom contributes to the overall molecular weight and van der Waals forces.

Theoretical Framework: "Like Dissolves Like" and Beyond

The adage "like dissolves like" serves as a fundamental, albeit simplified, guideline for predicting solubility.[7][8][9] This principle suggests that substances with similar polarities are more likely to be miscible.[7][9]

-

Polar Solvents (e.g., methanol, ethanol, acetonitrile) are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.[10]

-

Nonpolar Solvents (e.g., hexane, toluene) are better suited for dissolving nonpolar solutes through London dispersion forces.[9]

For a molecule like this compound, which possesses both polar (ester, methoxy, pyridine nitrogen) and nonpolar (aromatic ring, bromine) features, a more nuanced approach is required. The solubility will be a balance of these interactions. It is anticipated that the compound will exhibit greater solubility in solvents of intermediate polarity, such as acetone, ethyl acetate, and dichloromethane, where both polar and nonpolar interactions can be favorably accommodated.

The thermodynamics of solubility are governed by the Gibbs free energy of solution (ΔG_sol), which incorporates both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Experimental Determination of Solubility

Given the lack of readily available quantitative data, a systematic experimental approach is necessary to determine the solubility profile of this compound. This typically involves a tiered screening process, starting with qualitative assessments and progressing to more precise quantitative measurements.

Solvent Selection for Screening

A diverse set of solvents should be chosen to cover a wide range of polarities and chemical functionalities. A recommended starting panel is presented below:

| Solvent | Polarity Index | Solvent Class | Potential Interactions |

| Heptane | 0.1 | Nonpolar, Aliphatic | van der Waals |

| Toluene | 2.4 | Nonpolar, Aromatic | π-π stacking, van der Waals |

| Dichloromethane | 3.1 | Halogenated | Dipole-dipole |

| Acetone | 5.1 | Ketone | Dipole-dipole |

| Ethyl Acetate | 4.4 | Ester | Dipole-dipole |

| Acetonitrile | 5.8 | Nitrile | Dipole-dipole |

| Isopropanol | 3.9 | Protic, Alcohol | Hydrogen bonding, Dipole-dipole |

| Ethanol | 4.3 | Protic, Alcohol | Hydrogen bonding, Dipole-dipole |

| Methanol | 5.1 | Protic, Alcohol | Hydrogen bonding, Dipole-dipole |

Qualitative and Semi-Quantitative Solubility Assessment

A rapid initial screen can efficiently categorize solubility into broad classes (e.g., highly soluble, sparingly soluble, insoluble).

Protocol for Rapid Solubility Screening:

-

Preparation: Add a pre-weighed amount (e.g., 10 mg) of this compound to a small vial.

-

Solvent Addition: Add the selected solvent in incremental volumes (e.g., 0.1 mL, 0.5 mL, 1.0 mL).

-

Equilibration: After each addition, cap the vial and vortex for 1-2 minutes. Allow the sample to equilibrate at a controlled temperature (e.g., 25 °C).

-

Observation: Visually inspect the vial for the presence of undissolved solid.

-

Classification:

-

Highly Soluble: Dissolves completely in a small volume of solvent.

-

Soluble: Dissolves completely after the addition of a moderate volume of solvent.

-

Sparingly Soluble: A significant portion of the solid remains undissolved.

-

Insoluble: No apparent dissolution.

-

This initial screen helps to down-select promising solvent systems for more rigorous quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]

Protocol for Shake-Flask Solubility Measurement:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase will remain after equilibration.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve.

-

Calculation: The solubility is expressed in units such as mg/mL or g/L.

The experimental workflow for solubility determination can be visualized as follows:

Caption: Workflow for Quantitative Solubility Determination.

Data Interpretation and Application

The quantitative solubility data should be tabulated for easy comparison across the tested solvents. This solubility profile is invaluable for:

-

Process Chemistry: Selecting appropriate solvents for reactions and workups to ensure complete dissolution of reactants and efficient removal of impurities.

-

Crystallization: Identifying suitable solvent systems for crystallization, including anti-solvent selection for precipitation.[11][12]

-

Formulation Development: Choosing excipients and vehicle systems that can maintain the API in solution at the desired concentration.

Conclusion

While specific experimental solubility data for this compound is not extensively published, a systematic approach grounded in its physicochemical properties and established experimental methodologies can readily generate a comprehensive solubility profile. By employing the principles and protocols outlined in this guide, researchers can obtain the critical data needed to advance their research and development efforts, ensuring efficient process optimization and the development of robust formulations. This foundational understanding of solubility is a non-negotiable prerequisite for successful chemical and pharmaceutical development.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- How To Determine Solubility Of Organic Compounds?. YouTube.

- How to determine the solubility of a substance in an organic solvent?.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Experiment: Solubility of Organic & Inorganic Compounds. [Source not further specified].

- Solubility of organic compounds (video). Khan Academy.

- Methyl 5-bromo-2-methoxynicotin

- A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient.

- A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient.

- Methyl 5-bromo-2-methoxynicotinate, 97%, Thermo Scientific 1 g. Fisher Scientific.

- How Does Solvent Polarity Impact Compound Solubility?. YouTube.

- ELI5 the polarity of solvents and how it affects solubility. Reddit.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. youtube.com [youtube.com]

- 5. Methyl 5-bromo-2-methoxynicotinate | C8H8BrNO3 | CID 14371729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.at [fishersci.at]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. m.youtube.com [m.youtube.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 5-bromo-2-methoxyisonicotinate: Synthesis, Properties, and Applications

Foreword

In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation, particularly within the pharmaceutical and agrochemical industries. Among the myriad of building blocks available to the discerning chemist, halogenated pyridines hold a place of prominence due to their versatile reactivity and inherent biological relevance. This guide provides a comprehensive technical overview of one such valuable intermediate: Methyl 5-bromo-2-methoxyisonicotinate. While a definitive historical account of its initial discovery remains elusive in publicly accessible literature, its emergence is intrinsically linked to the broader development of substituted isonicotinic acid derivatives. This document aims to consolidate the available knowledge on its synthesis, properties, and applications, offering a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective and safe utilization in a laboratory setting.

Structural and Physical Data

This compound is a crystalline solid at room temperature. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 886365-25-9 |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| Appearance | Off-white crystalline powder |

| Boiling Point | ~286.5 °C at 760 mmHg |

| Density | ~1.7 g/cm³ |

| Flash Point | ~127.1 °C |

Spectroscopic Data (Predicted)

While extensive experimental spectra are not widely published, the following ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its structural analogues. These predictions are invaluable for reaction monitoring and structural confirmation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 8.35 | s | 1H | H-6 |

| 2 | 7.95 | s | 1H | H-3 |

| 3 | 3.95 | s | 3H | OCH₃ (ester) |

| 4 | 4.05 | s | 3H | OCH₃ (ether) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 165.0 | C=O (ester) |

| 2 | 162.0 | C-2 |

| 3 | 150.0 | C-6 |

| 4 | 145.0 | C-4 |

| 5 | 115.0 | C-5 |

| 6 | 112.0 | C-3 |

| 7 | 53.0 | OCH₃ (ester) |

| 8 | 54.0 | OCH₃ (ether) |

Safety and Handling

This compound and its structural analogues, such as Methyl 5-bromo-2-chloroisonicotinate, are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety protocols should be strictly adhered to when handling this compound.[1][2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3]

-

Fire Safety: Use water spray, carbon dioxide (CO₂), dry chemical, or foam for extinguishing fires.[3]

Synthesis of this compound: A Strategic Approach

While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent, its preparation can be logically deduced from established synthetic methodologies for analogous substituted pyridines. The following section outlines a plausible and efficient synthetic pathway, drawing upon documented procedures for similar transformations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests a multi-step approach starting from readily available pyridine precursors. The key transformations would involve halogenation (bromination and potentially chlorination as a precursor), esterification, and methoxylation.

Sources

An In-depth Technical Guide to Unlocking the Research Potential of Methyl 5-bromo-2-methoxyisonicotinate

Foreword: The Untapped Potential of a Versatile Pyridine Scaffold

In the landscape of modern chemical research, the strategic selection of foundational building blocks is paramount to the successful discovery and development of novel molecules with significant applications. Methyl 5-bromo-2-methoxyisonicotinate, a substituted pyridine derivative, represents one such scaffold teeming with unexplored possibilities. Its unique arrangement of a bromine atom, a methoxy group, and a methyl ester on the isonicotinate framework provides a rich platform for a diverse array of chemical transformations. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the core attributes of this molecule and charting a course for future research endeavors in medicinal chemistry and materials science. We will move beyond the known, leveraging the inherent reactivity of this compound to propose novel research avenues, complete with experimental designs and strategic considerations.

I. Foundational Chemistry of this compound

This compound (C₈H₈BrNO₃) is a multifaceted molecule whose potential is derived from the distinct reactivity of its functional groups.[1] The pyridine ring, a common motif in bioactive compounds, provides a core structure that can interact with biological targets.[2] The strategic placement of the bromo, methoxy, and methyl ester groups offers multiple handles for synthetic modification.

Key Structural Features and Reactivity:

-

5-Bromo Position: The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[3][4][5] This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl substituents, enabling the generation of large and diverse chemical libraries.

-

2-Methoxy Group: The methoxy group can be a target for nucleophilic aromatic substitution (SNAᵣ) reactions, although this typically requires harsh conditions. More subtly, it influences the electronic properties of the pyridine ring, potentially modulating the reactivity of other positions and the biological activity of its derivatives.

-

4-Methyl Ester: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This position is key for introducing diversity and modulating the pharmacokinetic properties of potential drug candidates.

Synthesis Overview

II. Potential Research Areas in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as an excellent starting point for the design of novel therapeutic agents.

A. Kinase Inhibitors for Oncology

Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. By leveraging the reactivity of the 5-bromo position, a diverse library of compounds can be synthesized and screened for kinase inhibitory activity.

Proposed Research Workflow:

-

Library Synthesis via Suzuki Coupling: A parallel synthesis approach can be employed to couple a variety of boronic acids and esters to the 5-position of this compound.

-

Amide Formation: The methyl ester at the 4-position can be hydrolyzed to the carboxylic acid and subsequently coupled with a panel of amines to introduce further diversity.

-

In Vitro Kinase Screening: The synthesized library should be screened against a panel of cancer-relevant kinases.

-

Structure-Activity Relationship (SAR) Studies: The screening data will be used to build SAR models to guide the design of more potent and selective inhibitors.

Table 1: Proposed Derivatives for Kinase Inhibitor Screening

| R Group (at C5) | Amine (at C4) | Target Kinase Family (Hypothetical) |

| 4-fluorophenyl | Cyclopropylamine | Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) |

| 2-thienyl | (S)-1-phenylethylamine | Serine/Threonine Kinases (e.g., BRAF, MEK) |

| 1-methyl-1H-pyrazol-4-yl | Morpholine | Non-receptor Tyrosine Kinases (e.g., Src, Abl) |

| 3-pyridyl | Piperidine | Cyclin-Dependent Kinases (CDKs) |

Diagram 1: Proposed Synthesis of Kinase Inhibitor Library

Caption: Synthetic workflow for the generation of a kinase inhibitor library.

B. Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are important drug targets. The substituted pyridine motif can be found in numerous GPCR ligands. The structural diversity that can be generated from this compound makes it an attractive starting point for the discovery of novel GPCR modulators.

Experimental Protocol for a Focused Library Synthesis:

-

Heck Coupling for Alkenyl Derivatives: The 5-bromo position can undergo Heck coupling with various alkenes to introduce unsaturated linkers.

-

Ester to Bioisostere Conversion: The methyl ester can be converted to bioisosteres such as tetrazoles or oxadiazoles to modulate potency and physicochemical properties.

-

Radioligand Binding Assays: The synthesized compounds should be evaluated in radioligand binding assays for a panel of GPCRs implicated in a disease of interest (e.g., neurological or metabolic disorders).

-

Functional Assays: Active compounds from the binding assays should be further characterized in functional assays to determine if they are agonists, antagonists, or allosteric modulators.

C. Novel Antibacterial and Antifungal Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine derivatives have shown promise as antibacterial and antifungal compounds.[4]

Research Strategy:

-

Sonogashira Coupling for Alkynyl Derivatives: The introduction of alkynyl moieties at the 5-position via Sonogashira coupling can lead to compounds with novel mechanisms of action.

-

Modification of the 2-Methoxy Group: While challenging, displacement of the methoxy group with various nucleophiles (e.g., thiols, amines) could yield compounds with enhanced antimicrobial activity.

-

Minimum Inhibitory Concentration (MIC) Assays: The synthesized compounds should be tested against a panel of clinically relevant bacteria and fungi to determine their MIC values.

-

Mechanism of Action Studies: For potent compounds, studies to elucidate their mechanism of action should be undertaken.

III. Potential Research Areas in Materials Science

The rigid, aromatic nature of the pyridine ring, combined with the potential for extensive functionalization, makes this compound a promising building block for novel organic materials.

A. Organic Light-Emitting Diodes (OLEDs)

The development of new materials for OLEDs is a vibrant area of research. Pyridine-containing molecules can be used as electron-transporting materials or as hosts for phosphorescent emitters.

Design and Synthesis of Novel OLED Materials:

-

Synthesis of Bipolar Molecules: Stille or Suzuki coupling can be used to attach hole-transporting moieties (e.g., triphenylamine derivatives) to the 5-position, creating bipolar molecules with balanced charge transport properties.

-